![molecular formula C16H11ClN6O2 B2415884 N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 881082-71-9](/img/structure/B2415884.png)
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis process can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of “N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Scientific Research Applications
Heterocyclic Derivative Synthesis and Biological Activities
Research has shown the synthesis of heterocyclic derivatives, including those structurally related to N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide, demonstrating significant biological activities such as antinociceptive, anti-inflammatory, antibacterial, and anticancer properties:
A study detailed the design and synthesis of thiazolopyrimidine derivatives, showing significant antinociceptive and anti-inflammatory activities, highlighting their potential for developing new therapeutic agents (Selvam et al., 2012).
Another research focused on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on a similar furan-2-ylmethylidene precursor, showing the versatility of such compounds in generating a wide range of biologically active molecules (El-Essawy & Rady, 2011).
Research on new functionalized 3-substituted [1,2,4]triazolo [4,3-a]pyrimidine derivatives has been conducted, indicating potential antihypertensive agents. These studies exemplify the chemical compound's utility in synthesizing derivatives with significant pharmacological activities (Ali et al., 2011).
Antimicrobial and Anticancer Applications
The compound and its derivatives have also been evaluated for their antimicrobial and anticancer activities, with some showing promising results:
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with some derivatives exhibiting higher anticancer activity than reference drugs (Hafez, El-Gazzar & Al-Hussain, 2016).
A study on the synthesis and biological activity of new 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives revealed a pronounced plant growth stimulating effect, indicating the broader applicability of these compounds beyond human health (Pivazyan et al., 2019).
Future Directions
The future directions for “N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” and similar compounds include further investigations into their anticancer activity and their potential as novel CDK2 inhibitors . There is an urgent need for new, improved medicines , and these compounds could potentially contribute to this field.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the protein tyrosine kinase (PTK) family, which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition is significant, with IC50 values of 0.054, 0.135, and 0.034 μM for the most active derivatives . By inhibiting EGFR-TK, the compound disrupts the normal function of the receptor, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR-TK affects the downstream signaling pathways that are involved in cell proliferation and survival. This includes the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway . The disruption of these pathways leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it has suitable pharmacokinetic properties
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis . Specifically, the compound was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population . It also increased the percentage of apoptotic cells in a time-dependent manner .
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2/c17-10-3-1-4-11(7-10)23-15-12(8-20-23)14(18-9-19-15)21-22-16(24)13-5-2-6-25-13/h1-9H,(H,22,24)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNATLNKMHOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
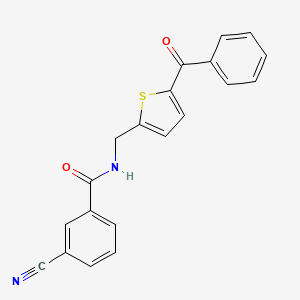
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)
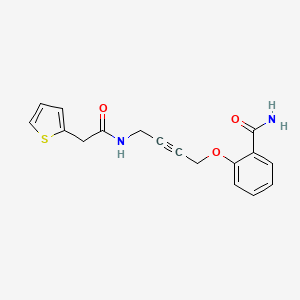
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)
![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)
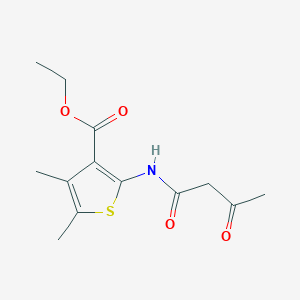
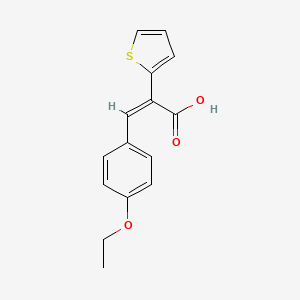
![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)

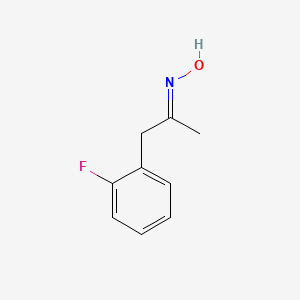
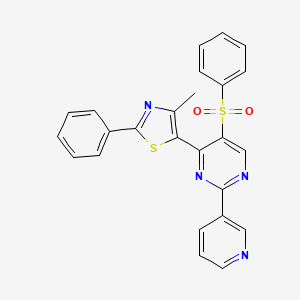
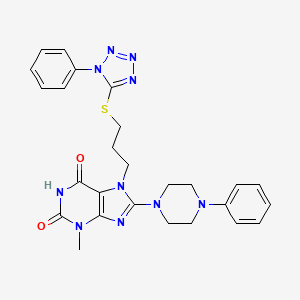
![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)
